![molecular formula C16H24ClNO2 B1390797 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185298-68-3](/img/structure/B1390797.png)
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride is an organic compound with the molecular formula C16H24ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Isopropylbenzyl Group: This step involves the alkylation of the piperidine ring with 4-isopropylbenzyl chloride under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
The compound 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride (often referred to by its chemical structure or CAS number) has garnered attention in various scientific research applications. This article explores its biochemical properties, potential therapeutic uses, and implications in research, supported by data tables and case studies.
Biochemical Research
This compound has been utilized in biochemical assays due to its ability to interact with various enzymes. Its role as a potential inhibitor of certain proteases makes it valuable for studying enzyme kinetics and inhibition mechanisms.
Case Study: Enzyme Inhibition
In a study examining the inhibition of serine proteases, this compound demonstrated significant inhibitory activity, leading to altered cellular signaling pathways. This suggests its potential as a therapeutic agent in conditions where protease activity is dysregulated.
Pharmacological Investigations
Research into the pharmacological effects of this compound indicates its potential use in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests it may influence neurotransmitter systems.
Table 2: Pharmacological Effects
Effect | Mechanism | References |
---|---|---|
Neurotransmitter modulation | Interaction with dopamine receptors | |
Pain relief | Analgesic properties | |
Anti-inflammatory | Inhibition of inflammatory pathways |
Synthesis and Development
The synthesis of this compound has been optimized for scalability in laboratory settings. Various synthetic routes have been explored, enhancing yield and purity.
Synthesis Methodology
- Starting Materials: Piperidine derivatives and isopropylbenzyl halides.
- Reaction Conditions: Typically involves nucleophilic substitution followed by acidification to form the hydrochloride salt.
Table 3: Synthesis Overview
Step | Reaction Type | Yield (%) |
---|---|---|
Nucleophilic substitution | SNAr reaction | 85% |
Acidification | Protonation | 90% |
Mechanism of Action
The mechanism of action of 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid: Similar structure but with a boron group instead of an isopropyl group.
1-(4-Methylbenzyl)piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group
Uniqueness
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific isopropylbenzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable in research applications where specific interactions with molecular targets are required .
Biological Activity
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound’s biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on recent research findings.
The compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways and cellular functions. It has been shown to interact with neurotransmitter systems, particularly through modulation of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are critical in the metabolism of neurotransmitters such as dopamine and serotonin .
Cellular Effects
This compound has demonstrated various cellular effects, including:
- Neuroprotection : At lower doses, it may provide neuroprotective effects by enhancing antioxidant defenses and reducing inflammation in neuronal cells .
- Cytotoxicity : Higher concentrations can lead to cytotoxic effects, including apoptosis in certain cell lines. This duality highlights the importance of dosage in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action involves binding to specific enzyme sites, leading to inhibition or activation depending on the context. For instance, it may inhibit MAO activity, thereby increasing the levels of neurotransmitters in synaptic clefts. Conversely, it may also interact with other targets that could lead to adverse effects if not carefully managed .
Neurological Disorders
Research indicates potential applications in treating neurological disorders such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it could enhance cholinergic signaling, which is often impaired in these conditions .
Antiviral Activity
Recent studies have explored the antiviral properties of piperidine derivatives against various viruses, including coronaviruses. While specific data on this compound is limited, related compounds have shown promise in inhibiting viral replication mechanisms .
In Vitro Studies
A series of in vitro studies have demonstrated that this compound can modulate cell viability and proliferation across different cell lines. For example:
Study | Cell Line | Observed Effect |
---|---|---|
Neuroblastoma | Neuroprotection at low doses | |
Hepatocytes | Induction of apoptosis at high doses |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and dynamics of the compound. Notably:
Properties
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(2)14-5-3-13(4-6-14)11-17-9-7-15(8-10-17)16(18)19;/h3-6,12,15H,7-11H2,1-2H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYMRLLQQILNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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